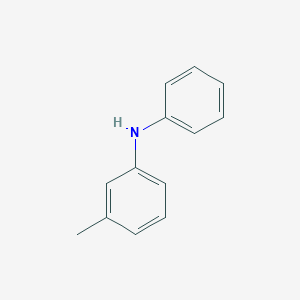
3-Methyldiphenylamine
Cat. No. B073706
Key on ui cas rn:
1205-64-7
M. Wt: 183.25 g/mol
InChI Key: TWPMMLHBHPYSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04764625
Procedure details


The same equipment and conditions as in example I were employed with the following charge: 20.4 grams (0.1 mole) iodobenzene, 27.5 grams (0.15 mole) 3-methyldiphenylamine, 15.0 grams copper powder and 30.0 milliliters of Soltrol® 170. The above-identified intended product was obtained as colorless crystals having a melting point of 69°-70° C. Yield 75%.


Name
copper
Quantity
15 g
Type
catalyst
Reaction Step Three

Yield
75%
Identifiers


|
REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([NH:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:10]=1>[Cu]>[CH3:8][C:9]1[CH:10]=[C:11]([N:15]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:12]=[CH:13][CH:14]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20.4 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
27.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(=CC=C1)NC2=CC=CC=C2
|
Step Three
|
Name
|
copper
|
|
Quantity
|
15 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
following charge
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The above-identified intended product was obtained as colorless crystals
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1C=C(C=CC1)N(C1=CC=CC=C1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 75% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
